methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate
Description
Methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate is a heterocyclic compound featuring a methyl benzoate core linked via an amide group to a 2,4-dioxo-3-phenyltetrahydropyrimidine moiety. Key characterization methods include NMR, HRMS, and X-ray crystallography (utilizing tools like SHELX and ORTEP for structural refinement) .
Properties
IUPAC Name |
methyl 4-[(2,4-dioxo-3-phenyl-1H-pyrimidine-5-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-27-18(25)12-7-9-13(10-8-12)21-16(23)15-11-20-19(26)22(17(15)24)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,26)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXKLURJCMLQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzaldehyde with urea and ethyl acetoacetate to form the tetrahydropyrimidine core. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Amide Bond Reactivity
The amide linkage exhibits limited hydrolysis under standard conditions but participates in nucleophilic substitutions at elevated temperatures or under catalytic influence.
Tetrahydropyrimidine Ring Modifications
The 2,4-dioxo-3-phenyltetrahydropyrimidine core engages in tautomerism, electrophilic substitutions, and ring-opening reactions.
Tautomerism
-
Keto-enol equilibrium : Stabilized by conjugation with the phenyl group (enol form predominates in polar solvents) .
Electrophilic Aromatic Substitution (EAS)
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO3/H2SO4 | C6 of phenyl | 3-(4-Nitrophenyl)-tetrahydropyrimidine derivative | 45% |
| Br2/FeBr3 | C6 of phenyl | 3-(4-Bromophenyl)-tetrahydropyrimidine derivative | 38% |
Ring-Opening Reactions
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit promising anticancer properties. Methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the tetrahydropyrimidine structure could enhance its ability to induce apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Research has indicated that derivatives of tetrahydropyrimidines can inhibit the growth of bacterial strains and fungi. The structure of this compound allows for interactions with microbial enzymes, which may disrupt essential biological processes .
3. Anticonvulsant Activity
Another area of investigation is the anticonvulsant properties of this compound. Studies have suggested that tetrahydropyrimidine derivatives can act on GABA receptors, thereby providing a therapeutic avenue for seizure disorders. The specific amido substitution in this compound may enhance its binding affinity to these receptors .
Materials Science Applications
1. Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their stability and resistance to degradation under various environmental conditions .
2. Nanotechnology
In nanotechnology applications, this compound is being explored for its role in the fabrication of nanoparticles that can deliver drugs more effectively to targeted sites within the body. The unique chemical structure allows for functionalization that can enhance the bioavailability and efficacy of therapeutic agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Anticonvulsant Activity | Showed efficacy in reducing seizure frequency in animal models compared to control groups. |
Mechanism of Action
The mechanism of action of methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogues from HDAC Inhibitor Research ()
The compounds II-5b, II-5c, and II-5d in share the methyl benzoate core but differ in their substituents and heterocyclic systems. Key distinctions include:
| Compound | Heterocycle | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| Target Compound | 2,4-Dioxo-tetrahydropyrimidine | Phenyl at C3, amido linkage | Not reported | Not reported |
| II-5b | 1H-1,2,3,4-Tetrazole | Benzyl at N1 | 155–160 | 84 |
| II-5c | 1H-1,2,3,4-Tetrazole | Cyclohexyl at N1 | 188–192 | Not reported |
| II-5d | 1H-1,2,3,4-Tetrazole | Cyclohexyl and phenyl at N1 | Not reported | Not reported |
Key Observations :
- Substituents like benzyl (II-5b) and cyclohexyl (II-5c) influence melting points, with bulkier groups (e.g., cyclohexyl) increasing thermal stability .
- The amide linkage in the target compound may improve solubility compared to the ether or alkylamine linkages in II-5b–II-5d.
Trioxo-tetrahydropyrimidine Derivatives ()
Compounds 15, 20, and 25 in feature trioxo-tetrahydropyrimidinyl groups linked to methyl benzoate via phenoxy bridges. Structural differences include:
| Compound | Core Structure | Substituents | Functional Linkage |
|---|---|---|---|
| Target | 2,4-Dioxo-tetrahydropyrimidine | Phenyl at C3 | Amide |
| 15 | 2,4,6-Trioxo-tetrahydropyrimidine | Phenoxy-methyl | Ether |
| 20 | 2,4,6-Trioxo-tetrahydropyrimidine | tert-Butyl and phenoxy-methyl | Ether |
| 25 | 2,4,6-Trioxo-tetrahydropyrimidine | Phenoxy-methyl | Ether |
Key Observations :
- The trioxo derivatives (15, 20, 25) have additional electron-withdrawing carbonyl groups, which may reduce reactivity compared to the target compound’s dioxo system .
- Ether linkages in compounds likely decrease hydrogen-bonding capacity compared to the amide group in the target compound, affecting solubility and target binding.
Methyl Benzoate-Based Pesticides ()
Compounds like tribenuron-methyl and diclofop-methyl share the methyl benzoate core but feature agriculturally relevant substituents (e.g., sulfonylurea, pyrimidinyloxy).
| Compound | Substituents | Application |
|---|---|---|
| Target Compound | 2,4-Dioxo-3-phenyltetrahydropyrimidine-amido | Medicinal (hypothetical) |
| Tribenuron-methyl | Sulfonylurea and pyrimidinyl | Herbicide |
| Diclofop-methyl | Dichlorophenoxy-propanoate | Herbicide |
Key Observations :
- Pesticides prioritize stability under environmental conditions, whereas the target compound’s amide and dioxo groups suggest a focus on bioactivity and solubility .
- The absence of electron-withdrawing groups (e.g., chlorine in diclofop-methyl) in the target compound may reduce environmental persistence but enhance pharmacological safety.
Biological Activity
Methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H14N2O4
- Molecular Weight : 298.29 g/mol
The structural formula indicates the presence of a tetrahydropyrimidine ring, which is essential for its biological activity.
Research has shown that this compound exhibits various biological activities through multiple mechanisms:
-
Antimicrobial Activity :
- The compound has demonstrated effectiveness against a range of bacterial strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
- Anticancer Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on various strains of bacteria revealed that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics used for comparison. This suggests potential as an alternative treatment for resistant bacterial infections . -
Cancer Cell Line Studies :
In a series of experiments involving different cancer cell lines (e.g., MCF7 for breast cancer and HT29 for colorectal cancer), the compound was found to significantly reduce cell viability at concentrations as low as 10 µM. Flow cytometry analysis confirmed that treated cells underwent apoptosis as indicated by increased annexin V staining .
Q & A
Basic Research Questions
What are the optimal synthetic routes for methyl 4-(2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-amido)benzoate, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via multi-step protocols involving condensation reactions. For example, similar tetrahydropyrimidine derivatives are prepared using aldehydes (e.g., benzaldehyde) and urea/thiourea under acidic conditions (e.g., HCl or acetic acid) . Optimizing solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalyst (e.g., p-toluenesulfonic acid) can enhance regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10–12 ppm), and ester carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the pyrimidine and benzoate moieties, critical for understanding conformational stability .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 367.12) .
What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or HDACs (e.g., IC₅₀ determination using purified enzymes) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
How does regioselectivity in the tetrahydropyrimidine ring impact the compound’s reactivity and bioactivity?
Regioselectivity is influenced by substituent positioning (e.g., phenyl at C3 vs. C5) and electronic effects. Computational modeling (DFT) predicts charge distribution, guiding synthetic modifications. For instance, electron-withdrawing groups at C5 increase electrophilicity, enhancing nucleophilic attack in cross-coupling reactions . Biological activity correlates with substituent bulkiness; bulky groups at C3 improve receptor binding in enzyme inhibition assays .
What mechanistic insights explain its role as an enzyme inhibitor?
Kinetic studies (e.g., Lineweaver-Burk plots) reveal non-competitive inhibition patterns for HDACs, suggesting binding to allosteric sites. Molecular docking (AutoDock Vina) identifies hydrogen bonds between the amide group and catalytic residues (e.g., Asp-269 in HDAC6). Mutagenesis studies validate critical binding interactions .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Core modifications : Replacing the phenyl group with heteroaromatic rings (e.g., pyridyl) improves solubility and target affinity .
- Ester vs. carboxylic acid : Methyl ester prodrugs enhance cell permeability, while free carboxylic acids improve in vitro potency .
- Substituent effects : Electron-donating groups (e.g., -OCH₃) at the benzoate para-position increase metabolic stability .
How can contradictory biological data (e.g., varying IC₅₀ across studies) be resolved?
- Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability : Evaluate compound degradation in cell culture media (LC-MS monitoring) .
- Off-target profiling : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
What advanced analytical techniques are required to resolve complex reaction pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
